molecular formula C15H13ClO2 B1355429 4-[(4-Methylbenzyl)oxy]benzoyl chloride CAS No. 62290-55-5

4-[(4-Methylbenzyl)oxy]benzoyl chloride

Cat. No. B1355429
CAS RN: 62290-55-5
M. Wt: 260.71 g/mol
InChI Key: YHSDRZQPMLLING-UHFFFAOYSA-N
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Description

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C15H13ClO2 . It is one of the reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .


Synthesis Analysis

The synthesis of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” involves the reaction of 4-methoxybenzyl chloride (PMBCl) with carboxylic acids in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be viewed using Java or Javascript . The molecular weight of this compound is 260.72 .


Chemical Reactions Analysis

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It can also react with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” include a molecular weight of 260.72 . More detailed properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Summary of the Application

The compound “4-[(4-Methylbenzyl)oxy]benzohydrazide” is used in the study of crystal structures and hydrazone molecules . The molecular and crystal structures of this benzoylhydrazine bearing an ether group are described .

Methods of Application

The supramolecular structures of the compounds are governed by N—H N and N—H O hydrogen-bonding interactions . The hydrazine compound shows a crystal packing with a more complex hydrogen-bonding scheme because of the NH—NH2 entity, forming a di-periodic supramolecular structure extending parallel to (100) .

Results or Outcomes

The study found that hydrazone molecules are hydrogen-bonded through N—H O interactions, giving rise to the formation of ribbons parallel to [010] . Molecules show a different orientation of the carbohydrazide moiety likely to favor the crystal packing and thus hydrogen-bonding interactions .

2. Synthesis of Derivatized Alkylbenzoate

Summary of the Application

The compound “ethyl 4-[(4-methylbenzyl)-oxy]benzoate” is synthesized as an example of a derivatized alkylbenzoate with an ether group .

Methods of Application

The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

Results or Outcomes

The study found that all bond lengths and angles in the three molecules relating to the ether and the ester groups are similar within their standard uncertainties .

3. Synthesis of N0-[(thiophen-2-yl)methylidene]- derivative

Summary of the Application

The compound “4-[(4-methylbenzyl)oxy]-N0-[(thiophen-2-yl)methylidene]benzohydrazide” is synthesized as an example of a derivatized benzohydrazide with an ether group .

Methods of Application

The molecular and crystal structures of a benzoylhydrazine bearing an ether group, “4-[(4-methylbenzyl)oxy]benzohydrazide”, and the corresponding N0-[(thiophen-2-yl)methylidene]- derivative are described . The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .

Results or Outcomes

The study found that hydrazone molecules in the N0-[(thiophen-2-yl)methylidene]- derivative are hydrogen-bonded through N—H O interactions, giving rise to the formation of ribbons parallel to [010] . Molecules of the benzoylhydrazine and its derivative show a different orientation of the carbohydrazide moiety likely to favor the crystal packing and thus hydrogen-bonding interactions .

4. Synthesis of Derivatized Alkylbenzoate

Summary of the Application

The compound “ethyl 4-[(4-methylbenzyl)-oxy]benzoate” is synthesized as an example of a derivatized alkylbenzoate with an ether group .

Methods of Application

The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

Results or Outcomes

The study found that all bond lengths and angles in the three molecules relating to the ether and the ester groups are similar within their standard uncertainties .

Safety And Hazards

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . It is a specialty product for proteomics research .

properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDRZQPMLLING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554792
Record name 4-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylbenzyl)oxy]benzoyl chloride

CAS RN

62290-55-5
Record name 4-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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